molecular formula C11H8Br2O6 B12876373 2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid CAS No. 88258-49-5

2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid

Cat. No.: B12876373
CAS No.: 88258-49-5
M. Wt: 395.98 g/mol
InChI Key: VYZNVZRQTWCEKQ-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzofuran compound, followed by hydroxylation and methoxylation under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing advanced chemical reactors and purification systems. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid is unique due to its combination of bromine, hydroxyl, and methoxy groups on a benzofuran core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

88258-49-5

Molecular Formula

C11H8Br2O6

Molecular Weight

395.98 g/mol

IUPAC Name

2,3-dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C11H8Br2O6/c1-17-7-3-5(12)10(13)19-8(3)9(18-2)6(14)4(7)11(15)16/h14H,1-2H3,(H,15,16)

InChI Key

VYZNVZRQTWCEKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C(=C(O2)Br)Br)OC)O)C(=O)O

Origin of Product

United States

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